
Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether
Vue d'ensemble
Description
Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. It is a solution of cyclohex-2-en-1-ylzinc bromide in diethyl ether, which serves as a solvent. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohex-2-en-1-ylzinc bromide can be synthesized through the reaction of cyclohex-2-en-1-yl bromide with zinc in the presence of a suitable solvent like diethyl ether. The reaction typically involves the following steps:
- Dissolution of zinc powder in diethyl ether.
- Addition of cyclohex-2-en-1-yl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of cyclohex-2-en-1-ylzinc bromide follows similar principles but on a larger scale. The process involves:
- Using high-purity zinc and cyclohex-2-en-1-yl bromide.
- Employing automated reactors to control reaction conditions precisely.
- Ensuring the purity of the final product through distillation or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohex-2-en-1-ylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the cyclohex-2-en-1-yl group to other metals.
Coupling Reactions: Participates in cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Diethyl ether, tetrahydrofuran (THF), and other non-polar solvents.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Alkanes and Alkenes: From coupling reactions with alkyl halides.
Organometallic Compounds: From transmetalation reactions.
Applications De Recherche Scientifique
Cyclohex-2-en-1-ylzinc bromide has numerous applications in scientific research:
Organic Synthesis: Used to construct complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a reagent in catalytic processes to improve reaction efficiency.
Mécanisme D'action
The mechanism by which cyclohex-2-en-1-ylzinc bromide exerts its effects involves the transfer of the cyclohex-2-en-1-yl group to an electrophile. This process typically follows these steps:
Coordination: The zinc atom coordinates with the electrophile.
Transfer: The cyclohex-2-en-1-yl group is transferred to the electrophile.
Formation: A new carbon-carbon bond is formed, resulting in the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylzinc bromide: Similar structure but lacks the double bond.
Phenylzinc bromide: Contains a phenyl group instead of a cyclohex-2-en-1-yl group.
Allylzinc bromide: Contains an allyl group, offering different reactivity.
Uniqueness
Cyclohex-2-en-1-ylzinc bromide is unique due to the presence of the double bond in the cyclohexene ring, which imparts distinct reactivity compared to its saturated or aromatic counterparts. This makes it particularly useful in reactions requiring the formation of new carbon-carbon bonds with specific stereochemistry.
Propriétés
IUPAC Name |
bromozinc(1+);cyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9.BrH.Zn/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAGJBARLWDNJM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C=CC1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




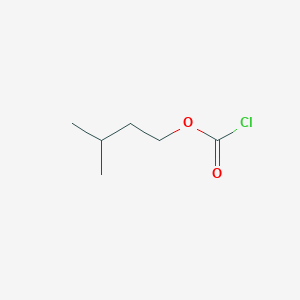

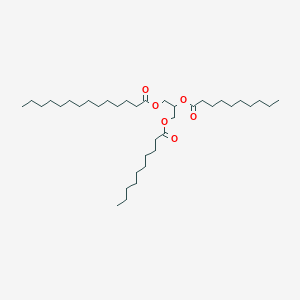
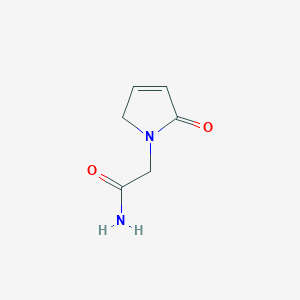
![1-[4-(Prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B3147692.png)
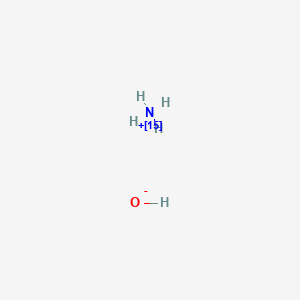
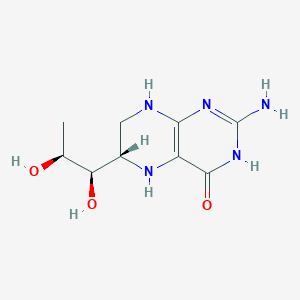

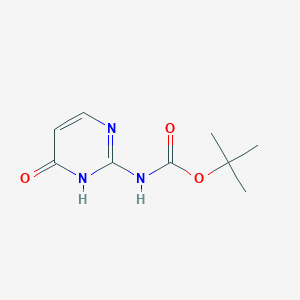
![7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)


